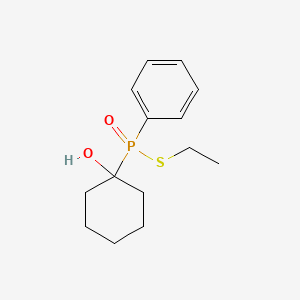
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate is a chemical compound known for its unique structure and properties It consists of a cyclohexyl ring, a phenyl group, and a phosphinothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate typically involves the reaction of cyclohexanone with phenylphosphinothioic acid in the presence of an ethylating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexyl and phenyl derivatives.
Applications De Recherche Scientifique
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The phosphinothioate group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This leads to changes in cellular pathways and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (S)-(1-hydroxycyclohexyl)phenylphosphinate
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexyl phenyl phosphine oxide
Uniqueness
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate stands out due to its unique combination of a cyclohexyl ring, phenyl group, and phosphinothioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
88237-84-7 |
|---|---|
Formule moléculaire |
C14H21O2PS |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
1-[ethylsulfanyl(phenyl)phosphoryl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21O2PS/c1-2-18-17(16,13-9-5-3-6-10-13)14(15)11-7-4-8-12-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
Clé InChI |
GLLOCXARUGJSPD-UHFFFAOYSA-N |
SMILES canonique |
CCSP(=O)(C1=CC=CC=C1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



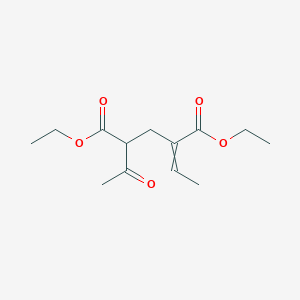


![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
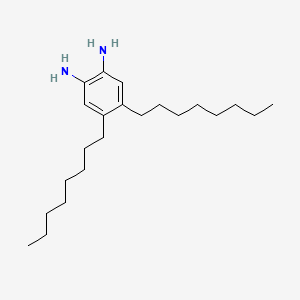
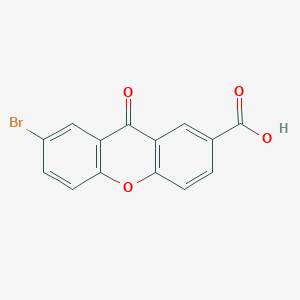
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
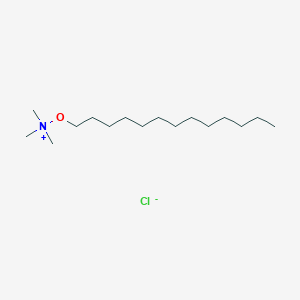
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
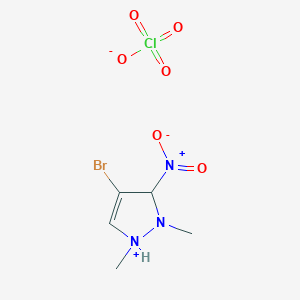
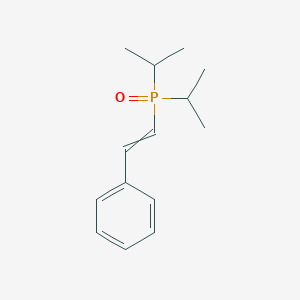
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
